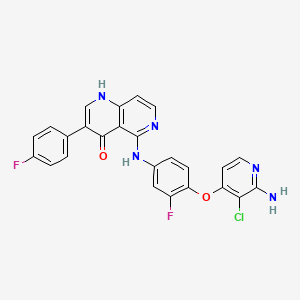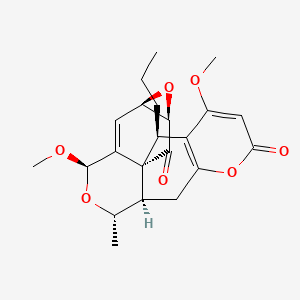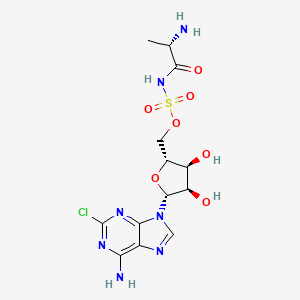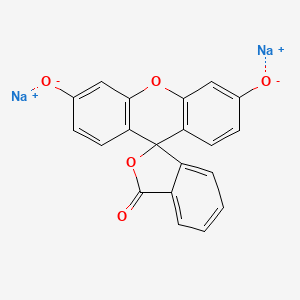
Fluorescein (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein sodium, commonly known as uranine, is a synthetic organic compound and dye based on the xanthene tricyclic structural motif. It is widely used as a fluorescent tracer in various applications due to its excellent photophysical properties. The compound appears as a dark orange/red powder that is slightly soluble in water and alcohol. Fluorescein sodium is known for its bright green fluorescence under ultraviolet light, making it a valuable tool in scientific research and medical diagnostics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorescein sodium is synthesized through the condensation of resorcinol and phthalic anhydride. The reaction typically occurs at elevated temperatures, around 195 degrees Celsius. The process involves several steps, including boiling, purification, precipitation, refiltration, solubilization, and reprecipitation. Sodium hydroxide is often used in the process to achieve the final purified substance .
Industrial Production Methods: In industrial settings, fluorescein sodium is produced by mixing resorcinol and phthalic anhydride, followed by heating and stirring with anhydrous zinc chloride. The reaction temperature is gradually increased to 210-220 degrees Celsius, and the mixture is maintained at this temperature for several hours. The resulting product is then cooled, filtered, washed, and dried to obtain the crude fluorescein sodium, which is further purified .
Análisis De Reacciones Químicas
Types of Reactions: Fluorescein sodium undergoes various chemical reactions, including:
Oxidation: Fluorescein can be oxidized to form fluorescein diacetate, which is used in various biochemical assays.
Reduction: The compound can be reduced to form leucofluorescein, a colorless compound that can be reoxidized to fluorescein.
Substitution: Fluorescein can undergo substitution reactions at the carboxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products:
Fluorescein diacetate: Used in cell viability assays.
Leucofluorescein: A colorless intermediate.
Fluorescein derivatives: Used in various analytical and diagnostic applications.
Aplicaciones Científicas De Investigación
Fluorescein sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tracer in chromatography and electrophoresis.
Biology: Employed in cell viability assays, fluorescence microscopy, and flow cytometry.
Medicine: Utilized in diagnostic imaging, such as fluorescein angiography for retinal imaging and corneal staining for detecting eye injuries.
Industry: Applied in leak detection, water tracing, and environmental monitoring
Mecanismo De Acción
Fluorescein sodium exerts its effects through its ability to fluoresce under ultraviolet light. When exposed to light between the wavelengths of 465-490 nm, fluorescein sodium emits light at wavelengths of 520-530 nm, appearing bright green. This fluorescence is due to the excitation of electrons in the fluorescein molecule, which then return to their ground state, releasing energy in the form of visible light. This property makes fluorescein sodium an excellent tool for visualizing and tracking biological and chemical processes .
Comparación Con Compuestos Similares
Fluorescein sodium is often compared with other fluorescent dyes, such as:
Rhodamine: Another xanthene dye with similar fluorescence properties but different excitation and emission wavelengths.
Eosin: A red dye derived from fluorescein, used in histology and as a biological stain.
Uniqueness: Fluorescein sodium is unique due to its high water solubility, bright green fluorescence, and versatility in various applications. Its ability to fluoresce under specific conditions makes it a valuable tool in both research and industrial settings .
Propiedades
Fórmula molecular |
C20H10Na2O5 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 |
Clave InChI |
RGPLGPBQJOQFJS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



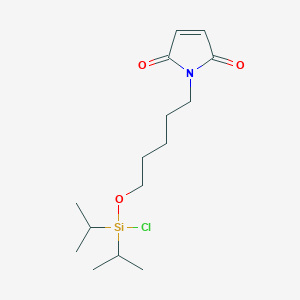


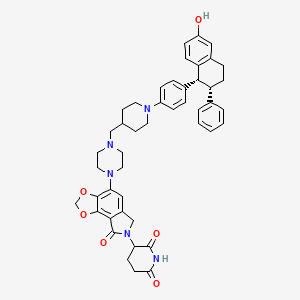
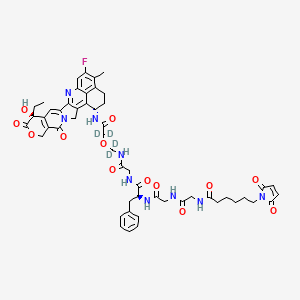
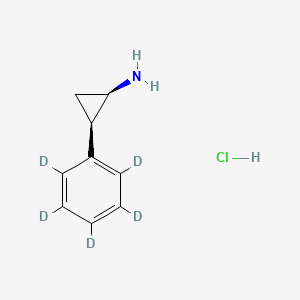

![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)


